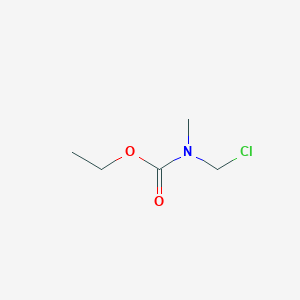

Ethyl (chloromethyl)(methyl)carbamate

Description

Overview of Carbamate (B1207046) Functional Group Significance in Organic Synthesis and Chemical Research

Carbamates, also known as urethanes, are a class of organic compounds that share a common functional group derived from carbamic acid (NH₂COOH). wikipedia.org The carbamate group is a cornerstone in organic chemistry, finding extensive use in pharmaceuticals, agrochemicals, and polymers. nih.govresearchgate.net In medicinal chemistry, the carbamate motif is a key structural element in many approved therapeutic agents and prodrugs. nih.govnoaa.gov Their utility also extends to organic synthesis, where they serve as crucial protecting groups for amines. masterorganicchemistry.comchem-station.com

The carbamate functional group, with the general structure R₂NC(O)OR', is structurally considered a hybrid of an amide and an ester. nih.govnih.gov This unique combination of an amino group and an alkoxy group attached to a carbonyl group imparts chemical properties that are distinct from either functional group alone. nih.gov

The structure gives rise to resonance stabilization, involving delocalization of the nitrogen atom's lone pair of electrons across the N-C-O system. nih.govacs.org This creates a partial double bond character in the C-N bond. nih.gov The amide resonance in carbamates is a defining feature, though it has been shown to be approximately 3–4 kcal/mol lower than that in corresponding amides due to the electronic influence of the adjacent ester oxygen atom. nih.govacs.org This hybrid nature makes the carbamate group more electrophilic than amides, allowing them to react with nucleophiles. nih.gov

Table 1: Comparative Properties of Amide, Ester, and Carbamate Functional Groups

| Feature | Amide Group (-C(O)NR₂) | Ester Group (-C(O)OR) | Carbamate Group (-OC(O)NR₂) |

| Hybrid Nature | - | - | Amide-Ester Hybrid nih.govnih.gov |

| C-N Bond | Significant double bond character | N/A | Partial double bond character nih.gov |

| Reactivity | Generally stable, less reactive | Prone to hydrolysis | Chemically stable, but more electrophilic than amides nih.gov |

| Proteolytic Stability | Cleaved by proteases (in peptides) | Not typically cleaved by proteases | Generally resistant to proteases nih.gov |

A significant advantage of the carbamate linkage is its high chemical and proteolytic stability. nih.govacs.org This stability stems from the resonance between the amide and carboxyl components. nih.gov Unlike peptide bonds (amides), which are susceptible to cleavage by protease enzymes, the carbamate bond is generally resistant to such enzymatic hydrolysis. nih.gov This property has led to the widespread use of carbamates as peptide bond surrogates in medicinal chemistry. nih.govacs.org Replacing a native amide bond with a carbamate can confer metabolic stability to peptide-like drugs, prolonging their activity. acs.org Furthermore, carbamates are often used as protecting groups for amines in organic synthesis because they offer enhanced stability towards acids, bases, and hydrogenation compared to other functional groups. nih.gov

Importance of Halogenated Functional Moieties in Chemical Design

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into organic molecules is a common and powerful strategy in medicinal chemistry and materials science. researchgate.net Approximately 20% of all pharmaceutical compounds are halogenated. tandfonline.com For decades, medicinal chemists have used halogens to optimize a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. innovations-report.com

Halogens can influence a range of molecular properties:

Lipophilicity : Halogenation generally increases a compound's ability to dissolve in fats and lipids, which can improve its capacity to cross biological membranes. tutorchase.com

Binding Affinity : Halogens can form strong, stable bonds and participate in specific interactions, such as halogen bonding, enhancing the binding of a drug to its target receptor or enzyme. tutorchase.comresearchgate.net Halogen bonds are directional interactions between the electropositive region on a halogen atom (the σ-hole) and a Lewis base, like an oxygen or nitrogen atom in a protein. innovations-report.comacs.org

Metabolic Stability : The presence of a carbon-halogen bond can block sites on a molecule that are susceptible to metabolic degradation, thereby increasing the drug's half-life. tutorchase.com

Conformation : The size (steric bulk) of halogen atoms can be used to influence the preferred conformation of a molecule, which can be critical for its biological activity. researchgate.net

Chlorine, in particular, is a widely used substituent that can serve as a versatile precursor for further chemical modifications or be an integral part of the final active molecule, improving potency and pharmacokinetic properties. researchgate.net

Contextualization of Ethyl (chloromethyl)(methyl)carbamate as a Key Substituted Carbamate for Academic Investigation

This compound (CAS Number: 6807-45-0) is a molecule that integrates the core carbamate structure with a key halogenated moiety, making it a compound of significant interest for academic and synthetic investigation. chemsrc.com Its structure combines the stable and conformationally defined ethyl methylcarbamate backbone with a reactive chloromethyl group attached to the nitrogen atom.

Table 2: Chemical Properties of this compound

| Property | Value |

| CAS Number | 6807-45-0 chemsrc.com |

| Molecular Formula | C₅H₁₀ClNO₂ chemsrc.com |

| Molecular Weight | 151.59 g/mol |

| Key Structural Features | Ethyl carbamate ester, N-methyl group, N-chloromethyl group |

The academic interest in this specific compound arises not from a history of widespread application, but from the chemical potential embodied in its structure:

Carbamate Core : It possesses the characteristic amide-ester hybrid nature, providing a stable, planar, and conformationally restricted scaffold. nih.govnih.gov

Halogenated Moiety : The N-(chloromethyl) group is a key feature. The chlorine atom makes the adjacent carbon highly electrophilic and susceptible to nucleophilic substitution. This transforms the molecule from a simple carbamate into a potentially valuable synthetic intermediate.

Synthetic Utility : It can be investigated as an alkylating agent for introducing the -(CH₂)-N(CH₃)C(O)OEt fragment into other molecules. This functionality could be useful in creating more complex chemical structures for research in medicinal chemistry or materials science. The reactivity of the C-Cl bond offers a site for chemical elaboration, making it a versatile building block.

Therefore, this compound serves as a model compound for studying the interplay between the stability of the carbamate group and the reactivity of an attached halogenated functional moiety. Its investigation in academic settings would likely focus on its synthetic applications, reaction mechanisms, and its use in the construction of novel, more complex chemical entities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6807-45-0 |

|---|---|

Molecular Formula |

C5H10ClNO2 |

Molecular Weight |

151.59 g/mol |

IUPAC Name |

ethyl N-(chloromethyl)-N-methylcarbamate |

InChI |

InChI=1S/C5H10ClNO2/c1-3-9-5(8)7(2)4-6/h3-4H2,1-2H3 |

InChI Key |

XQQYHIBRZYACRS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C)CCl |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Mechanistic Pathways of Ethyl Chloromethyl Methyl Carbamate

Nucleophilic Substitution Reactions at the Chloromethyl Center

The chloromethyl group, -CH₂Cl, attached to the carbamate (B1207046) nitrogen serves as a potent electrophilic site. The electron-withdrawing nature of the adjacent nitrogen atom and the carbonyl group enhances the partial positive charge on the carbon atom, making it highly susceptible to attack by nucleophiles. The chloride ion is a competent leaving group, facilitating substitution reactions.

Ethyl (chloromethyl)(methyl)carbamate readily undergoes nucleophilic substitution, primarily through an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. A wide array of nucleophiles can displace the chloride, leading to the formation of diverse molecular architectures.

Common nucleophiles include:

Oxygen nucleophiles: Alcohols and phenoxides react to form ethers.

Sulfur nucleophiles: Thiols and thiolates, which are typically soft and highly effective nucleophiles, react to form thioethers. nih.gov

Nitrogen nucleophiles: Amines and azides react to yield substituted amines and azides, respectively.

Carbon nucleophiles: Cyanide ions and enolates can form new carbon-carbon bonds. youtube.com

The reactivity profile allows for the facile introduction of the N-methyl-N-ethoxycarbonylmethyl moiety onto various substrates.

| Nucleophile (Nu⁻) | Product Structure | Product Class |

| RO⁻ (Alkoxide) | N(Me)CH%E2%82%82OR) | Ether |

| RS⁻ (Thiolate) | N(Me)CH%E2%82%82SR) | Thioether |

| N₃⁻ (Azide) | N(Me)CH%E2%82%82N%E2%82%83) | Organic Azide (B81097) |

| CN⁻ (Cyanide) | N(Me)CH%E2%82%82CN) | Nitrile |

| R₂NH (Amine) | N(Me)CH%E2%82%82NR%E2%82%82) | Substituted Amine |

The creation of new carbon-carbon bonds is a cornerstone of organic synthesis. Utilizing organometallic reagents as potent carbon nucleophiles provides an effective method for extending the carbon framework of this compound.

While direct lithiation of this compound at the chloromethyl position is not a standard transformation, the compound can react with pre-formed organometallic reagents, such as organolithium (R-Li) or Grignard (R-MgX) reagents. chemistrytalk.orgfiveable.me In this context, the organometallic compound acts as a powerful nucleophile, attacking the electrophilic carbon of the chloromethyl group to displace the chloride and form a new carbon-carbon bond. chadsprep.com

The general reaction is as follows: EtO(CO)N(Me)CH₂Cl + R-M → EtO(CO)N(Me)CH₂-R + M-Cl (where M = Li, MgX)

This reaction pathway is synthetically valuable for introducing alkyl, aryl, or vinyl groups at this position, significantly increasing the molecular complexity of the resulting product. The high reactivity of these organometallic reagents typically necessitates low temperatures and inert atmospheric conditions to prevent side reactions. acs.org

Formation of Carbon-Carbon Bonds via Organometallic Intermediates

Transformations Involving the Carbamate Group

The carbamate functional group, while generally stable, can undergo specific transformations under controlled conditions, particularly involving acid catalysis or intramolecular processes. researchgate.net

Under strongly acidic conditions, the carbamate group can be activated. The reaction is initiated by the protonation of the carbonyl oxygen, which is the most basic site. Subsequent protonation of the ester oxygen can weaken the ethyl-oxygen bond, leading to its cleavage and the elimination of ethanol (B145695). This process generates a highly reactive N-acyliminium ion intermediate, which can then rearrange to form an isocyanate. researchgate.netnih.gov

The thermal or catalytic decomposition of carbamates is a well-established non-phosgene route to synthesizing isocyanates. nih.govresearchgate.net While high temperatures are often required for thermal cracking, acid catalysis can facilitate this transformation under milder conditions. The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles.

| Step | Description | Intermediate/Product |

| 1 | Protonation of Carbonyl Oxygen | N(Me)CH%E2%82%82Cl%5D) |

| 2 | Elimination of Ethanol | CH%E2%82%82Cl%5D) + EtOH + EtOH |

| 3 | Nucleophilic Attack (e.g., H₂O) | NH(Me)CH%E2%82%82Cl%5D) |

| 4 | Decarboxylation | H₂N(Me)CH₂Cl + CO₂ |

The presence of a reactive electrophilic chloromethyl center and nucleophilic sites within the carbamate moiety (nitrogen and oxygen atoms) allows for the possibility of intramolecular cyclization reactions, particularly in derivatives of this compound that contain an appropriately positioned internal nucleophile. nih.gov For instance, if a tethered carbon nucleophile were present in the ethyl group or a substituent, it could attack the chloromethyl carbon to form a heterocyclic ring structure. nih.gov

Such cyclizations are a powerful tool in synthetic chemistry for constructing cyclic compounds, including various N-heterocycles. The reaction proceeds via an intramolecular nucleophilic substitution, where the carbamate itself is part of the newly formed ring system. The feasibility and outcome of these reactions are highly dependent on the chain length and nature of the linking group, which govern the stability of the transition state and the size of the resulting ring (typically 5- or 6-membered rings are favored). iupac.org

Radical-Mediated Reactivity

The N-Cl bond in this compound is susceptible to homolytic cleavage, typically initiated by light or heat, leading to the formation of a highly reactive amidyl radical. This intermediate is central to a variety of synthetic transformations, including hydrogen atom transfer, cyclization, and rearrangement reactions.

The generation of the N-centered radical from N-chloro-N-alkylcarbamates, such as this compound, opens up pathways for intramolecular rearrangements. One such pathway is the 1,2-migration, where a group attached to the carbon adjacent to the nitrogen radical migrates to the nitrogen atom. However, the more predominant rearrangement for amidyl radicals is the Hofmann-Löffler-Freytag reaction, which typically proceeds through a 1,5-hydrogen atom transfer (HAT) via a six-membered ring transition state. This process generates a carbon-centered radical that can then undergo further reactions. libretexts.org

While direct 1,2-migrations of alkyl or aryl groups in amidyl radicals are less common, they have been observed in specific contexts, particularly in radical-polar crossover reactions. For instance, studies on related systems have shown that a radical-initiated 1,2-carbon migration can be facilitated by the presence of a good leaving group. rsc.org In the context of this compound, the generation of the amidyl radical could potentially be followed by a rearrangement, although the specific migratory aptitude of the chloromethyl group in such a radical context is not extensively documented.

Recent research has highlighted the synthetic utility of amidyl radicals generated from various precursors in constructing complex nitrogen-containing molecules. For example, the photochemical generation of amidyl radicals from N-aryloxy amides has been employed in hydroamination-cyclization and N-arylation reactions. nih.govfigshare.com These processes underscore the versatility of amidyl radicals in forming new carbon-nitrogen bonds.

The following table summarizes the general steps involved in amidyl radical-induced rearrangements:

| Step | Description | Intermediate |

| 1. Initiation | Homolytic cleavage of the N-Cl bond, typically by photolysis or thermolysis, to generate an amidyl radical and a chlorine radical. | Amidyl radical |

| 2. Rearrangement | Intramolecular rearrangement of the amidyl radical. This can be a 1,5-hydrogen atom transfer (Hofmann-Löffler-Freytag type) or a less common 1,2-group migration. | Carbon-centered radical (after HAT) or rearranged amidyl radical |

| 3. Propagation/Termination | The rearranged radical intermediate can propagate a chain reaction or undergo termination to form the final product. | Final product |

Investigation of Rearrangement Phenomena in Chloromethyl-Substituted Heterocycles

The chloromethyl group, when attached to a heterocyclic ring, can participate in a variety of rearrangement reactions, often leading to ring expansion or contraction. These transformations are of significant interest in synthetic chemistry for the generation of novel heterocyclic scaffolds.

An illustrative example is the rearrangement of 1,4-disubstituted 4-chloromethyl-3,5-dicyano-2,6-dimethyl-1,4-dihydropyridines. rsc.org Treatment of these compounds with a base, such as sodium t-butoxide, initiates a complex reaction cascade. The investigation into this rearrangement has revealed the involvement of at least two types of intermediates. The first is a substituted 2-methylene-3-azabicyclo researchgate.netrsc.orghept-4-ene, and the second is a substituted 2-methylene-2,5-dihydro-1H-azepine. rsc.org

These intermediates can subsequently rearrange under acidic conditions to derivatives of 4-methylene-4,5-dihydro-1H-azepine, which can then slowly convert to the corresponding 1H-azepines. rsc.org Kinetic studies have been instrumental in ruling out mechanisms involving simple ionization of the chloromethyl group or the formation of carbene intermediates. Instead, more complex mechanistic pathways are proposed. rsc.org

The key findings from the investigation of these rearrangements are summarized in the table below:

| Reactant | Reagent | Key Intermediates | Final Product |

| 1,4-disubstituted 4-chloromethyl-1,4-dihydropyridine | Sodium t-butoxide | 2-methylene-3-azabicyclo researchgate.netrsc.orghept-4-ene, 2-methylene-2,5-dihydro-1H-azepine | N-substituted 1H-azepine |

| 4-methylene-4,5-dihydro-1H-azepine derivative | Acid | - | 1H-azepine |

This example highlights the intricate nature of rearrangements in chloromethyl-substituted heterocycles. While not directly involving this compound, the principles of nucleophilic attack, ring opening, and subsequent rearrangement are pertinent to understanding the potential reactivity of heterocyclic systems bearing a chloromethylcarbamate moiety.

Strategic Applications in Contemporary Organic Synthesis

Ethyl (chloromethyl)(methyl)carbamate as a Versatile Building Block

The utility of this compound as a versatile building block stems from the high reactivity of the C-Cl bond. Similar to other α-halo ethers and amides, the chloromethyl group serves as a potent electrophile, readily undergoing substitution reactions with a variety of nucleophiles. This reactivity allows for the facile construction of carbon-nitrogen and carbon-heteroatom bonds. The carbamate (B1207046) portion of the molecule is generally stable under various reaction conditions, yet it can be cleaved if necessary, making it a useful protecting group for amines. This dual functionality—a reactive handle for synthesis and a stable, yet removable, functional group—positions it as a key intermediate for elaborating molecular complexity. The strategic placement of the chloromethyl group makes it an effective agent for aminomethylation, a critical transformation in the synthesis of pharmaceuticals and other biologically active compounds.

Precursor for the Synthesis of Complex Molecular Architectures

The defined reactivity of this compound allows chemists to use it as a starting point for assembling intricate molecular frameworks, particularly those containing nitrogen. Its ability to generate N-acyliminium ion intermediates or their equivalents underpins its application in forming heterocyclic systems and in the design of sophisticated molecules like prodrugs.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and natural products. The chloromethyl group in carbamate derivatives is instrumental in the synthesis of these ring systems. For example, related compounds like ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been shown to undergo reactions with thiophenolates that lead to either direct nucleophilic substitution at the chloromethyl group or, more significantly, a ring expansion. This latter pathway results in the formation of a larger, seven-membered nitrogen-containing heterocycle, a 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-one. This transformation highlights the potential for chloromethyl carbamate derivatives to serve as precursors in cascade reactions that rapidly build molecular complexity and furnish important heterocyclic scaffolds.

The carbamate functional group is a cornerstone of prodrug design, valued for its ability to mask polar functional groups, improve cell membrane permeability, and undergo enzymatic or chemical hydrolysis in vivo to release an active drug. Carbamates can be tailored to achieve specific release profiles, enhancing the therapeutic index of a parent drug.

This compound serves as a reagent to install a carbamate-containing linker onto a drug molecule. Research into Doxazolidine carbamate prodrugs, designed for activation by carboxylesterases, illustrates this principle. In these studies, various carbamate prodrugs were synthesized to release Doxazolidine, a highly potent DNA cross-linking agent. While simple carbamates, including an ethyl carbamate derivative, showed poor cancer cell growth inhibition, more complex structures incorporating a self-eliminating p-aminobenzyl alcohol (PABA) spacer demonstrated significantly improved activity and reduced toxicity toward normal cells. This demonstrates how the fundamental ethyl carbamate structure can be elaborated into sophisticated, targeted drug delivery systems.

Computational and Theoretical Studies on Ethyl Chloromethyl Methyl Carbamate and Analogues

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and understanding the electronic landscape of a molecule. For analogues of ethyl (chloromethyl)(methyl)carbamate, Density Functional Theory (DFT) is a commonly employed method for geometry optimization. journalijcar.org For instance, calculations using the B3LYP functional with a 6-311++G(d,p) basis set can predict structural parameters like bond lengths and angles. journalijcar.org

Beyond simple geometry, these studies elucidate key electronic features that govern reactivity. Natural Bond Orbital (NBO) analysis is used to investigate hyperconjugative interactions and charge delocalization, which contribute to molecular stability. journalijcar.org The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical hardness, softness, and reactivity patterns. journalijcar.orgresearchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to identify regions susceptible to electrophilic and nucleophilic attack, providing a visual guide to the molecule's reactive sites. journalijcar.org

Table 1: Calculated Electronic Properties of Carbamate (B1207046) Analogues This table presents typical data obtained from quantum chemical calculations on analogous carbamate structures. Values are illustrative and depend on the specific molecule and computational level.

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -1.23 to 1.83 eV mdpi.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | 6.05 to 9.96 eV mdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~8.08 eV mdpi.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated from HOMO and LUMO energies. | Varies |

| First Hyperpolarizability | A measure of the non-linear optical (NLO) properties of a molecule. | Varies |

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

DFT has become an indispensable tool for investigating the mechanisms of chemical reactions involving carbamates. sumitomo-chem.co.jpresearchgate.net It allows for the detailed exploration of reaction pathways, providing insights into the feasibility and kinetics of transformations such as synthesis, hydrolysis, or alcoholysis. researchgate.net For example, DFT studies on the synthesis of dimethyl carbonate from methyl carbamate and methanol (B129727) have shown that the uncatalyzed reaction is kinetically and thermodynamically unfavorable, highlighting the necessity of acid or base catalysts. researchgate.net The choice of functional and basis set is critical for obtaining accurate results, and it is often necessary to validate the chosen computational level against experimental data where available. sumitomo-chem.co.jp

A key strength of computational chemistry is its ability to characterize transient species like transition states (TS) and intermediates, which are often too short-lived to be observed experimentally. In carbamate chemistry, many reactions proceed through distinct intermediates. For instance, the Curtius rearrangement, a method for synthesizing carbamates from carboxylic acids, involves a critical isocyanate intermediate. nih.govacs.org Similarly, the reaction of carbamates with serine proteases proceeds through a tetrahedral transition state formed by the nucleophilic attack of a serine hydroxyl group on the carbamate carbonyl carbon. acs.org

DFT calculations can locate the geometry of these transition states on the potential energy surface. By performing frequency calculations, a true transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be used to verify that the identified transition state correctly connects the reactants and products (or intermediates) on the reaction pathway. researchgate.net

Table 2: Illustrative Energetic Profile for a Catalyzed Carbamate Reaction Step This table provides a hypothetical example of data derived from DFT calculations for a single reaction step, illustrating the concepts of reaction and activation energies.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., Carbamate + Alcohol) | 0.0 |

| Transition State (TS) | Highest energy point along the reaction coordinate for the step. | +25.0 |

| Products | Resulting species (e.g., Transesterified carbamate) | -10.0 |

| Activation Energy (Ea) | Energy barrier to be overcome (E_TS - E_Reactants). | 25.0 |

| Reaction Energy (ΔE) | Overall energy change for the step (E_Products - E_Reactants). | -10.0 |

Computational Modeling of Reactivity and Selectivity in Chloromethyl Systems

Computational models are increasingly used to predict the reactivity and selectivity of organic compounds, including those containing chloromethyl groups. researchgate.netnih.gov Quantitative Structure-Toxicity Relationship (QSTR) models, for example, have been developed for carbamates to predict their toxicity based on calculated molecular descriptors. mdpi.com In one such study, DFT-derived parameters like the Hirshfeld charge on the carbonyl carbon and the electron affinity were found to be important descriptors in a model for predicting carbamate toxicity. mdpi.com

DFT calculations can also directly address selectivity. In reactions where multiple outcomes are possible, such as those involving different reactive sites, computational methods can determine the activation barriers for each competing pathway. researchgate.net The pathway with the lower energy barrier is predicted to be the major product channel. This approach has been successfully used to account for the high regioselectivity observed in the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite, where the reaction occurs preferentially at the chlorine atom. researchgate.net Such models are invaluable for rationalizing experimental outcomes and for the predictive design of new reactions.

Theoretical Insights into Intermolecular Interactions (e.g., Halogen Bonding)

The chlorine atom in this compound can participate in significant noncovalent interactions, most notably halogen bonding. Theoretical studies have provided deep insights into the nature of these interactions. A halogen bond is a directional, attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site on another molecule. mdpi.comnih.gov

Computational studies on simple analogues like chloromethane (B1201357) (CH3Cl) and other halomethanes have characterized the nature of this bond. mdpi.comresearchgate.net High-level ab initio calculations, such as Coupled Cluster (CCSD(T)), and Symmetry-Adapted Perturbation Theory (SAPT) are used to precisely calculate binding energies and decompose the interaction energy into its fundamental components: electrostatic, exchange, induction, and dispersion. mdpi.comresearchgate.net These studies have revealed that halogen bonds are driven by a combination of electrostatic and dispersion forces. researchgate.netnih.gov As the halogen atom gets larger (from Cl to Br to I), the interaction generally becomes stronger and more electrostatic in character. researchgate.net The strength of the halogen bond can be tuned by substituents on the carbon atom attached to the halogen. nih.gov

Table 3: Calculated Interaction Energies for Halogen-Bonded Complexes Data from high-level ab initio calculations on model systems illustrating the strength of halogen bonds.

| Complex | Interaction | Method | Binding Energy (kcal/mol) |

| H3CCl···OCH2 | Halogen Bond | CCSD(T)/aug-cc-pVTZ | -1.05 researchgate.net |

| F3CI···OCH2 | Halogen Bond | CCSD(T)/aug-cc-pVTZ | -3.72 researchgate.net |

| F2C=O···Cl2 | Halogen Bond | CCSD(T)/aug-cc-pVTZ | -1.61 researchgate.net |

| (CH3)2CO···Cl2 | Halogen Bond | CCSD(T)/aug-cc-pVTZ | -3.50 researchgate.net |

Advanced Analytical Methodologies for Research on Ethyl Chloromethyl Methyl Carbamate

Chromatographic Separation and Detection Techniques

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the sensitive and selective analysis of carbamates in various matrices. These techniques are essential for separating the target analyte from complex sample components and providing definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including many carbamates. For compounds that are thermally unstable, derivatization techniques may be employed to improve volatility and stability. scispec.co.thresearchgate.net In GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification (qualitative) and measurement (quantitative) of the analyte. nih.govresearchgate.net

Selected-Ion Monitoring Mode

To enhance sensitivity and selectivity, GC-MS is often operated in the selected-ion monitoring (SIM) mode. Instead of scanning a full range of mass-to-charge ratios, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. This approach significantly reduces background noise and improves the signal-to-noise ratio, enabling the detection and quantification of trace levels of the compound. nih.govdocumentsdelivered.com For instance, a method for measuring Ethyl carbamate (B1207046) in blood utilized SIM to achieve a quantification range from 50 ng/mL to 100 µg/mL. nih.gov This mode is particularly valuable when analyzing complex matrices where interferences could obscure the analyte's signal in a full-scan mode. nih.gov

Use of Isotopically Labeled Internal Standards

For accurate quantification, the use of a stable isotopically labeled (SIL) internal standard is the preferred approach in mass spectrometry-based methods. nih.govresearchgate.net An SIL internal standard is a version of the target analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, or ²H). This standard is chemically identical to the analyte and behaves similarly during sample preparation, extraction, and chromatographic separation. nih.gov Because it has a different mass, the mass spectrometer can distinguish it from the native analyte. By adding a known amount of the SIL internal standard to the sample before processing, any loss of the analyte during the procedure can be corrected for, leading to highly accurate and precise results. nih.gov

Interactive Table: GC-MS Parameters for Carbamate Analysis This table presents typical parameters used for the analysis of related carbamates, which could be adapted for Ethyl (chloromethyl)(methyl)carbamate.

| Parameter | Setting | Rationale |

|---|---|---|

| Column | BPX-50 or similar mid-polarity column | Provides good separation for a range of carbamates. |

| Injector Mode | Split/Splitless | Split mode for higher concentrations, splitless for trace analysis. |

| Injector Temp. | 250 °C | Ensures efficient vaporization without thermal degradation. |

| Oven Program | 70°C hold, ramp at 10°C/min to 300°C | Optimized temperature gradient to separate analytes. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible mass spectra. |

| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target analytes. nih.govnih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an alternative and often superior technique for compounds that are thermally labile, polar, or non-volatile, characteristics common to many carbamates. scispec.co.thsepscience.com In this method, the analyte is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. LC-MS/MS offers exceptional sensitivity and specificity, largely due to its operation in Multiple Reaction Monitoring (MRM) mode. actapol.net In MRM, a specific precursor ion for the target compound is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process creates a highly specific transition that minimizes interferences and provides reliable quantification at very low levels. actapol.netnih.gov

Interactive Table: LC-MS/MS Parameters for Carbamate Analysis This table presents typical parameters used for the analysis of related carbamates, which could be adapted for this compound.

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18 or specialized carbamate column | Standard reversed-phase columns effective for carbamate separation. actapol.net |

| Mobile Phase | Gradient of water and methanol (B129727)/acetonitrile with 0.1% formic acid | Provides efficient elution and promotes ionization. actapol.net |

| Flow Rate | 0.4 mL/min | Typical analytical flow rate for standard bore columns. actapol.net |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar compounds. actapol.net |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification. actapol.netnih.gov |

| Capillary Voltage | 5.5 kV | Optimizes the electrospray process for efficient ion generation. actapol.net |

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical step to ensure the reliability and accuracy of analytical results. The goal is to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration prior to chromatographic analysis. nih.gov The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the adsorbent while other matrix components pass through. The analyte is then eluted from the cartridge using a small volume of a different solvent. This procedure effectively removes interferences and concentrates the analyte. nih.govnih.gov The choice of the solid phase material depends on the chemical properties of the analyte and the sample matrix. For carbamate pesticides in various food and beverage samples, different types of SPE cartridges are employed to achieve optimal recovery and cleanup. nih.gov

Headspace Solid Phase Microextraction (HS-SPME)

Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique highly suitable for the extraction and concentration of volatile and semi-volatile compounds from various matrices. news-medical.netd-nb.infochromatographyonline.com This method integrates sampling, extraction, and concentration into a single step. d-nb.infochromatographyonline.com The technique utilizes a fused silica fiber coated with a polymeric stationary phase. news-medical.net This fiber is exposed to the headspace (the gas phase above the sample) rather than being in direct contact with the sample matrix. news-medical.netmdpi.com Volatile analytes, such as potentially this compound, partition between the sample matrix, the headspace, and the fiber coating until equilibrium is reached. news-medical.netmdpi.com The movement of a volatile compound as a vapor is significantly faster than its movement in liquid form, which can shorten analysis times. news-medical.net After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis. mdpi.com

The efficiency of the HS-SPME technique is influenced by several parameters that must be optimized for a specific analyte and matrix. Key parameters include the type of fiber coating, extraction temperature, and extraction time. For instance, in the analysis of similar compounds like ethyl carbamate, a novel polyethylene glycol/hydroxy-terminated silicone oil fiber demonstrated high extraction ability and stability. nih.gov Optimization of temperature and time is critical; for example, studies on volatile compounds in biological fluids found optimal extraction at temperatures between 45-50°C with an extraction time of 50 minutes. mdpi.com

A significant challenge in HS-SPME is the "matrix effect," where other components in the sample can interfere with the analyte's recovery. nih.gov For solid samples with high water content, such as bread, the adsorption of the target analyte by water can reduce its transport to the headspace. nih.gov This issue can be mitigated through matrix modification, for example, by adding anhydrous sodium sulfate to the sample, which improves the sensitivity of the method. nih.gov The multiple HS-SPME (MHS-SPME) approach can also be employed to achieve complete recovery of the target compound, thereby avoiding the matrix effect and allowing for accurate quantification. nih.gov

Table 1: Example of HS-SPME Method Parameters for Carbamate Analysis in a Solid Matrix

| Parameter | Condition | Rationale/Finding |

|---|---|---|

| Fiber Type | Polyethylene glycol/hydroxy-terminated silicone oil | Provided high extraction ability and good operational stability for the target analyte. nih.gov |

| Matrix Modifier | Anhydrous sodium sulphate | Added to solve the problem of analyte adsorption by water in the sample, improving sensitivity. nih.gov |

| Extraction Approach | Multiple HS-SPME (MHS-SPME) | Used to enable complete recovery of the target compound and avoid the matrix effect. nih.gov |

| Instrumentation | Gas Chromatography with Flame Ionization Detector (GC-FID) | Used for the separation and detection of the analyte after desorption from the SPME fiber. nih.gov |

Derivatization for Enhanced Detection (e.g., with 9-Xanthydrol)

For compounds that lack a strong chromophore or fluorophore, chemical derivatization is a crucial strategy to enhance detection sensitivity and selectivity in analytical methods like High-Performance Liquid Chromatography (HPLC). In the analysis of carbamates, derivatization with 9-Xanthydrol is a well-established technique. researchgate.netresearchgate.netnih.gov This process involves a chemical reaction where 9-Xanthydrol reacts with the carbamate molecule in an acidic solution to form a highly fluorescent derivative, xanthyl ethyl carbamate (XEC). researchgate.netresearchgate.net This derivative can be detected with high sensitivity by a fluorescence detector (FLD). researchgate.net

The reaction conditions, including acid concentration, reaction time, and solvent, are optimized to ensure efficient derivatization. researchgate.netnih.gov The derivatization step can be performed pre-column, and automation of this process within an autosampler can improve reproducibility and sample throughput. researchgate.net An improved method involves a simultaneous extraction and derivatization step, where a solution of 9-xanthydrol in acetonitrile is used, which simplifies the sample preparation process significantly. researchgate.netnih.gov This approach, combined with a salting-out assisted liquid-liquid extraction (SALLE), has been shown to be robust and rapid. researchgate.net

The use of 9-Xanthydrol as a derivatizing agent offers several advantages. It significantly lowers the limits of detection (LOD) and quantification (LOQ), allowing for the measurement of trace levels of carbamates in complex matrices. researchgate.netnih.gov For instance, a method using this derivatization for ethyl carbamate in wine achieved an LOD of 0.02 µg L⁻¹. nih.gov Furthermore, the resulting derivative is stable and can be separated effectively using reversed-phase HPLC, with analysis times being reduced to as little as 5 minutes through optimization of chromatographic conditions. nih.gov

Table 2: Performance Enhancement via Derivatization with 9-Xanthydrol

| Analytical Method | Parameter | Value | Reference |

|---|---|---|---|

| HPLC-FLD in Spirits | Limit of Detection (LOD) | 9 µg L⁻¹ | researchgate.net |

| Limit of Quantification (LOQ) | 23 µg L⁻¹ | researchgate.net | |

| MDGC-MS in Wine | Limit of Detection (LOD) | 0.02 µg L⁻¹ | nih.gov |

| Limit of Quantification (LOQ) | 0.10 µg L⁻¹ | nih.gov | |

| HPLC-FLD in Workplace Air | Limit of Detection (LOD) | 0.142 ng/mL | researchgate.net |

| Limit of Quantification (LOQ) | 0.426 ng/mL | researchgate.net |

Validation of Analytical Methods for Accuracy and Precision

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. gavinpublishers.com For quantitative analysis of compounds like this compound, key validation parameters include accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). gavinpublishers.comresearchgate.net

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies. gavinpublishers.com This involves spiking a blank matrix with a known concentration of the analyte and measuring the percentage of the analyte that is recovered. For the analysis of ethyl carbamate in various food matrices, recovery rates have been reported in the range of 76.9% to 121.82%. researchgate.net In vinegar samples, accuracy ranged between 94.9% and 99.9%. researchgate.net

Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision), which assesses precision over a short time interval by the same operator, and intermediate precision (inter-day or inter-assay precision), which assesses variations within a laboratory over different days or with different analysts. researchgate.net For ethyl carbamate analysis, intra-day precision has been reported with RSDs below 14%, while inter-assay precision ranged from 3.8% to 41.9% depending on the matrix. researchgate.net In other studies, precision was found to be less than 5%. researchgate.net

Linearity and Range demonstrate the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is confirmed by a high correlation coefficient (R²) for the standard curve, which should ideally be greater than 0.99. researchgate.net For carbamate analysis, excellent linearity (R² > 0.997) has been demonstrated across various matrices. researchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net These values are critical for trace analysis. For example, in the analysis of ethyl carbamate in food, LODs were in the range of 0.69-6.08 µg/kg and LOQs were between 2.10-18.43 µg/kg. researchgate.net

Table 3: Summary of Validation Parameters from Various Analytical Methods for Carbamate Analysis

| Matrix | Method | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD %) | LOQ | Reference |

|---|---|---|---|---|---|---|

| Various Foods | GC-MS | > 0.997 | 78.84 - 121.82% | < 14% | 2.10 - 18.43 µg/kg | researchgate.net |

| Alcoholic Beverages & Soy Sauce | GC-MS with SPE | Not Specified | 96.7% (average) | < 5% | 5.0 µg/kg | researchgate.net |

| Vinegars | SPE-GC-MS | 0.9996 | 94.9 - 99.9% | < 5% | 5 ng/mL | researchgate.net |

| Red Wine | Not Specified | Not Specified | 95.4 - 107.1% | 1.4 - 6.2% | Not Specified | researchgate.net |

| Bread | MHS-SPME-GC-FID | Not Specified (Linear range: 0.15-1500 µg g⁻¹) | 92.5 - 103.4% | 1.6% | 0.041 µg g⁻¹ (as LOD) | nih.gov |

Future Research Trajectories and Emerging Opportunities in Chloromethylcarbamate Chemistry

Innovations in Stereoselective Synthesis of Chiral Chloromethylcarbamates

A significant frontier in chloromethylcarbamate chemistry is the development of stereoselective synthetic methods to produce chiral derivatives. While the synthesis of racemic carbamates is well-established, the demand for enantiomerically pure compounds in various fields necessitates the exploration of asymmetric synthetic strategies. Future research is expected to focus on several key areas to achieve high levels of stereocontrol.

Organocatalysis represents a promising approach for the enantioselective synthesis of chiral chloromethylcarbamates. Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, have been successfully employed in the asymmetric halogenation of various carbonyl compounds. This methodology could potentially be adapted for the stereoselective introduction of the chloromethyl group or for reactions at other positions within the carbamate (B1207046) structure, leading to chiral products. The development of novel chiral amine catalysts is another area of active research that could yield highly effective catalysts for these transformations.

Transition metal catalysis is another powerful tool for asymmetric synthesis. Chiral metal complexes, particularly those of rhodium, ruthenium, and palladium, are widely used to catalyze a variety of enantioselective reactions. rsc.org Future work could involve the design of chiral ligands that can effectively coordinate with a metal center to control the stereochemical outcome of reactions involving chloromethylcarbamates. This could include asymmetric cross-coupling reactions or catalytic additions to prochiral substrates.

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign route to chiral compounds. Enzymes, by their inherent chiral nature, can catalyze reactions with remarkable stereoselectivity under mild conditions. nih.gov The screening of existing enzyme libraries or the directed evolution of enzymes could lead to biocatalysts capable of producing enantiomerically pure chloromethylcarbamates or their precursors.

Furthermore, the development of synthetic routes starting from the chiral pool, which utilizes readily available chiral natural products as starting materials, is a viable strategy. This approach could involve the stereospecific transformation of chiral amino alcohols or other suitable precursors into the desired chiral chloromethylcarbamates.

| Synthetic Approach | Key Features | Potential Application to Chloromethylcarbamates |

| Organocatalysis | Metal-free, mild reaction conditions, high enantioselectivity. | Asymmetric chlorination or functionalization of the carbamate backbone. |

| Transition Metal Catalysis | High catalytic efficiency, broad substrate scope, tunability of ligands. | Enantioselective cross-coupling or addition reactions. |

| Biocatalysis | High stereoselectivity, environmentally friendly, mild conditions. | Enantioselective synthesis or resolution of chloromethylcarbamates. |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral starting materials. | Stereospecific synthesis from chiral precursors like amino alcohols. |

Development of Novel Catalytic Transformations Involving the Chloromethyl Moiety

The chloromethyl group in Ethyl (chloromethyl)(methyl)carbamate is a reactive handle that offers significant opportunities for novel catalytic transformations. Future research will likely focus on developing new catalytic methods to functionalize this moiety, thereby expanding the synthetic utility of chloromethylcarbamates.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to chloromethylcarbamates is a promising area of investigation. While palladium-catalyzed cross-coupling reactions of aryl carbamates have been reported, the development of catalytic systems for the cross-coupling of the chloromethyl group is still an emerging field. researchgate.net Future work could focus on developing nickel or palladium catalysts with specialized ligands that can facilitate the coupling of the C(sp³)-Cl bond with a variety of nucleophiles, such as organoboron reagents (Suzuki-Miyaura coupling), organozinc reagents (Negishi coupling), and amines (Buchwald-Hartwig amination). nih.gov

Photoredox catalysis offers a mild and efficient way to activate the C-Cl bond of the chloromethyl group. Visible-light photocatalysts can generate highly reactive radical intermediates from chloromethyl compounds, which can then participate in a variety of bond-forming reactions. researchgate.net This approach could be used to achieve novel transformations of chloromethylcarbamates, such as trifluoromethylation, cyanation, and the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

Organocatalytic C-H activation is another exciting area that could be applied to chloromethylcarbamates. researchgate.net While traditional C-H activation often relies on transition metals, recent advances have shown that organocatalysts can also mediate these transformations. Research in this area could lead to the development of methods for the direct functionalization of C-H bonds adjacent to the carbamate or chloromethyl groups, providing a highly atom-economical approach to complex molecules.

Furthermore, the development of bifunctional catalysts that can activate both the chloromethyl group and another part of the molecule could lead to novel tandem or cascade reactions. For example, a catalyst could be designed to facilitate an intramolecular cyclization reaction initiated by the activation of the chloromethyl group, leading to the formation of heterocyclic structures.

| Catalytic Strategy | Key Transformation | Potential Outcome for Chloromethylcarbamates |

| Transition Metal Cross-Coupling | Suzuki-Miyaura, Negishi, Buchwald-Hartwig | Formation of new C-C and C-N bonds at the chloromethyl position. |

| Photoredox Catalysis | C-Cl bond activation via radical intermediates | Introduction of functional groups like -CF₃ and -CN under mild conditions. |

| Organocatalytic C-H Activation | Direct functionalization of C-H bonds | Atom-economical synthesis of more complex carbamate derivatives. |

| Bifunctional Catalysis | Tandem or cascade reactions | Efficient construction of heterocyclic systems. |

Exploration of Multifunctional Reactivity in Complex Chemical Systems

The presence of both a reactive chloromethyl group and a carbamate moiety within the same molecule, as in this compound, gives rise to a rich and complex reactivity profile. Future research is expected to delve deeper into understanding and exploiting this multifunctional reactivity in the context of complex chemical systems, such as multicomponent and tandem reactions.

The development of tandem reactions involving chloromethylcarbamates is a particularly attractive area of research. rsc.org A single synthetic operation could be designed to trigger a cascade of reactions, leading to a significant increase in molecular complexity. For instance, an initial nucleophilic substitution at the chloromethyl group could be followed by an intramolecular cyclization involving the carbamate functionality, leading to the formation of novel heterocyclic scaffolds. The design of such tandem processes requires a thorough understanding of the competing reaction pathways and the factors that control them.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, represent another promising avenue for exploring the multifunctional reactivity of chloromethylcarbamates. frontiersin.org These compounds could serve as versatile building blocks in MCRs, with the chloromethyl and carbamate groups participating in different bond-forming events. The development of new MCRs involving chloromethylcarbamates could provide rapid access to diverse libraries of complex molecules for applications in drug discovery and materials science.

The interplay between the chloromethyl and carbamate groups can also be exploited to control the chemoselectivity of reactions. For example, the carbamate group could act as a directing group, influencing the regioselectivity of reactions at other positions in the molecule. Conversely, the electron-withdrawing nature of the chloromethyl group can affect the reactivity of the carbamate moiety. A deeper understanding of these electronic and steric effects will be crucial for the rational design of selective transformations.

Furthermore, the use of chloromethylcarbamates as precursors to reactive intermediates, such as N-acyliminium ions or carbenoids, could open up new avenues for synthetic innovation. The controlled generation of these intermediates under catalytic conditions could enable a wide range of transformations, including cycloadditions and C-H insertion reactions.

Advanced Computational Predictions for Rational Design of New Reactions and Applications

The use of advanced computational chemistry is set to play a pivotal role in the future of chloromethylcarbamate research, enabling the rational design of new reactions and the prediction of their properties and applications. By providing detailed insights into reaction mechanisms, transition states, and molecular properties, computational methods can significantly accelerate the discovery and optimization of novel synthetic methodologies.

Density functional theory (DFT) calculations can be employed to elucidate the mechanisms of reactions involving chloromethylcarbamates. By mapping out the potential energy surfaces of different reaction pathways, researchers can identify the most favorable routes and predict the stereochemical outcomes of asymmetric reactions. This information is invaluable for the design of new catalysts and the optimization of reaction conditions.

Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model enzymatic reactions involving chloromethylcarbamates. These hybrid methods allow for a high-level quantum mechanical treatment of the active site of an enzyme, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field. QM/MM simulations can provide insights into the origins of enzyme stereoselectivity and can guide the engineering of new biocatalysts with improved properties.

Molecular dynamics (MD) simulations can be used to study the conformational behavior of chloromethylcarbamates and their interactions with other molecules, such as solvents, catalysts, and biological receptors. This information can be used to understand the factors that control reactivity and to design molecules with specific binding properties.

Furthermore, machine learning and artificial intelligence (AI) are emerging as powerful tools for the prediction of chemical properties and reaction outcomes. By training algorithms on large datasets of experimental data, it is possible to develop predictive models that can accelerate the discovery of new reactions and materials. In the context of chloromethylcarbamate chemistry, these methods could be used to predict the reactivity of different substrates, to identify optimal reaction conditions, and to design molecules with desired properties.

| Computational Method | Application in Chloromethylcarbamate Chemistry |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of stereoselectivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions, guiding biocatalyst engineering. |

| Molecular Dynamics (MD) | Studying conformational behavior and intermolecular interactions. |

| Machine Learning/AI | Prediction of reactivity, optimization of reaction conditions, design of new molecules. |

Q & A

Q. What validated analytical methods are recommended for detecting Ethyl (chloromethyl)(methyl)carbamate in complex biological or environmental matrices?

- Methodological Answer : this compound can be analyzed using gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). Sample preparation typically involves dichloromethane extraction, followed by solid-phase extraction (SPE) clean-up using adsorbents like Chem-Elut 1000M or Extrelut. Columns such as DB-WAX or Carbowax 20M are effective for separation, with detection limits (LOD) ranging from 0.5–20 µg/L depending on the matrix . Internal standards like ethyl carbamate-d5 or [13C,15N]-ethyl carbamate improve quantification accuracy, particularly in high-interference matrices like blood or fermented beverages .

Q. What synthetic routes are reported for this compound, and what are their critical reaction parameters?

- Methodological Answer : A common approach involves the reaction of methylamine derivatives with ethyl chloroformate under anhydrous conditions. Key parameters include temperature control (0–5°C during reagent mixing to minimize side reactions), solvent selection (e.g., dichloromethane or dioxane), and stoichiometric ratios to prevent over-chlorination. Post-synthesis purification often employs silica gel chromatography or recrystallization, with yields optimized by stepwise monitoring via thin-layer chromatography (TLC) .

Q. How does this compound interact with biological systems at the molecular level?

- Methodological Answer : Preliminary studies on structurally similar carbamates suggest interactions with acetylcholinesterase (AChE) and cytochrome P450 enzymes (e.g., CYP2E1). Competitive inhibition assays using liver microsomes and fluorogenic substrates can elucidate metabolic pathways. Ethanol co-exposure may alter toxicity by competitively inhibiting CYP2E1, requiring dose-response studies to assess synergistic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across different experimental models?

- Methodological Answer : Discrepancies may arise from matrix effects (e.g., ethanol interference in metabolic assays) or species-specific enzyme expression. A tiered approach is recommended:

Validate analytical methods using isotopically labeled standards to rule out matrix artifacts .

Conduct cross-species comparative studies (e.g., murine vs. human hepatocytes) to identify metabolic differences.

Use transcriptomic profiling to map CYP2E1 and AChE expression levels in test models .

Q. What strategies optimize the yield and purity of this compound in multi-step syntheses?

- Methodological Answer : Yield optimization requires balancing reaction kinetics and thermodynamics:

- Solvent selection : Non-polar solvents (e.g., hexane) reduce byproduct formation during chloromethylation.

- Catalyst screening : Triethylamine or DMAP can accelerate carbamate bond formation.

- Stepwise purification : Combine liquid-liquid extraction (to remove unreacted chloroformate) with preparative HPLC for high-purity isolates (>98%). Validate purity via NMR and high-resolution MS .

Q. What advanced techniques are available for studying the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Use stable isotope tracer experiments (e.g., 13C-labeled compounds) to track degradation products in soil or water. Couple this with high-resolution LC-QTOF-MS to identify intermediates. Biodegradation assays under aerobic/anaerobic conditions can clarify microbial contributions, while photolysis studies (UV-Vis spectroscopy) assess sunlight-driven breakdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.